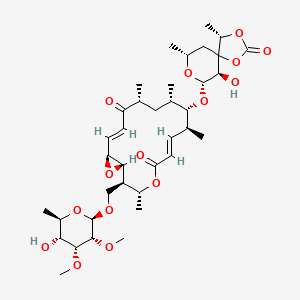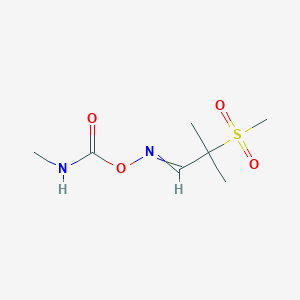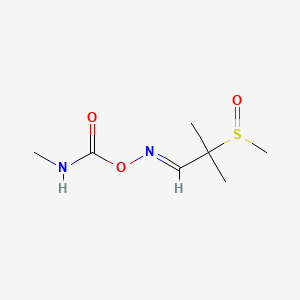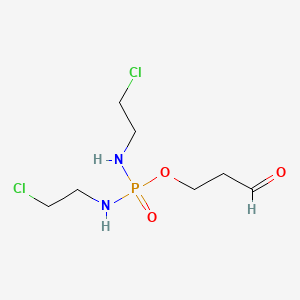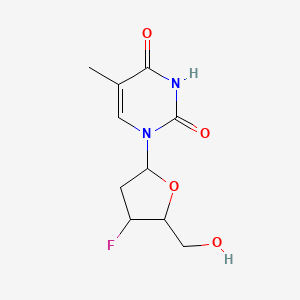
Alovudin
Übersicht
Beschreibung
Alovudin, auch bekannt als Fluorothymidin, ist ein synthetisches Nukleosid-Analogon, das ursprünglich als antivirales Mittel entwickelt wurde. Es ist ein Derivat von Thymidin, bei dem die 3'-Hydroxylgruppe durch ein Fluoratom ersetzt ist. This compound wurde hauptsächlich auf sein Potenzial zur Behandlung von Virusinfektionen, insbesondere des humanen Immundefizienzvirus (HIV) und des Hepatitis-B-Virus (HBV), untersucht. seine Entwicklung wurde aufgrund von Toxizitätsbedenken eingestellt .
Wissenschaftliche Forschungsanwendungen
Alovudin wurde ausgiebig auf seine antiviralen Eigenschaften untersucht. Es wirkt als Reverse-Transkriptase-Inhibitor, der die Replikation von viraler DNA verhindert. Dies macht es zu einem potenziellen Kandidaten für die Behandlung von Virusinfektionen wie HIV und HBV. Darüber hinaus hat sich this compound als vielversprechend erwiesen, die mitochondriale DNA-Polymerase γ zu hemmen, was Auswirkungen auf die Krebsforschung hat, insbesondere bei akuter myeloischer Leukämie (AML). Studien haben gezeigt, dass this compound die oxidative Phosphorylierung beeinträchtigen und die monocytische Differenzierung in AML-Zellen fördern kann .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es DNA-Polymerasen hemmt. Es wird von der Reverse-Transkriptase in die virale DNA eingebaut, was zu einer Kettenabbruchreaktion und Hemmung der Virusreplikation führt. Im Fall der mitochondrialen DNA-Polymerase γ wird this compound bevorzugt in die mitochondriale DNA eingebaut, was zur Depletion der mitochondrialen DNA und zur Beeinträchtigung der mitochondrialen Funktion führt. Dieser Mechanismus ist besonders relevant im Kontext der Krebsforschung, da die mitochondriale Funktion eine entscheidende Rolle bei der Zellproliferation und dem Überleben spielt .
Wirkmechanismus
Target of Action
Alovudine, also known as 3’-deoxy-3’-fluorothymidine, is a nucleoside reverse transcriptase inhibitor (NRTI) that primarily targets the Reverse transcriptase/RNaseH of the Human immunodeficiency virus 1 (HIV-1) .
Mode of Action
Alovudine is a thymidine analogue that gets phosphorylated by nucleoside kinases into its active form. It selectively and potently inhibits the mitochondrial DNA polymerase γ (POLG) over nuclear polymerase . This inhibition leads to the depletion of mitochondrial DNA, reduction of mitochondrial encoded proteins, and a decrease in basal oxygen consumption .
Biochemical Pathways
Alovudine’s action affects the oxidative phosphorylation pathway. By inhibiting POLG, it impairs the replication of mitochondrial DNA, which encodes 13 proteins that are necessary components of the respiratory chain for maintaining oxidative phosphorylation . This results in a decrease in the levels of these proteins, leading to a reduction in basal oxygen consumption .
Pharmacokinetics
It’s known that alovudine is administered orally .
Result of Action
The inhibition of POLG by Alovudine leads to a decrease in cell proliferation and viability . In acute myeloid leukemia (AML) cells, Alovudine has been shown to promote monocytic differentiation . This effect on AML differentiation is independent of reductions in oxidative phosphorylation or respiratory chain proteins .
Action Environment
The action of Alovudine can be influenced by environmental factors such as the presence of other drugs. For instance, the therapeutic efficacy of certain vaccines can be decreased when used in combination with Alovudine . .
Biochemische Analyse
Biochemical Properties
Alovudine is a thymidine dideoxynucleoside analog . It is phosphorylated by nucleoside kinases into its active form . Alovudine selectively and potently inhibits polymerase γ , the sole mitochondrial DNA polymerase . In acute myeloid leukemia (AML) cells, alovudine depletes mitochondrial DNA, reduces mitochondrial encoded proteins, and decreases basal oxygen consumption .
Cellular Effects
In AML cells, alovudine decreases cell proliferation and viability . It also promotes monocytic differentiation in AML cells . The effects on AML differentiation were found to be independent of reductions in oxidative phosphorylation or respiratory chain proteins .
Molecular Mechanism
Alovudine exerts its effects at the molecular level by inhibiting polymerase γ . This leads to the depletion of mitochondrial DNA, reduction of mitochondrial encoded proteins, and decrease in basal oxygen consumption .
Temporal Effects in Laboratory Settings
Alovudine’s effects on AML cells were observed over a period of 6 days of treatment . During this time, alovudine decreased mitochondrial DNA by over 95% in AML cells .
Dosage Effects in Animal Models
In animal models, systemic administration of alovudine reduced leukemic growth without evidence of toxicity . The dosage used in these studies was 50 mg/kg .
Metabolic Pathways
Alovudine is involved in the metabolic pathway of mitochondrial DNA replication . It inhibits polymerase γ, which is responsible for the replication of mitochondrial DNA .
Transport and Distribution
It is known that alovudine is transported into cells where it inhibits polymerase γ .
Subcellular Localization
Given its role as an inhibitor of mitochondrial DNA polymerase γ, it is likely that alovudine localizes to the mitochondria where it exerts its effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Alovudin beinhaltet die Fluorierung von Thymidin. Eine übliche Methode beinhaltet die Verwendung von Diethylaminoschwefeltrifluorid (DAST) als Fluorierungsmittel. Die Reaktion verläuft typischerweise unter milden Bedingungen, wobei Thymidin mit DAST in einem wasserfreien Lösungsmittel wie Dichlormethan behandelt wird. Die Reaktion liefert this compound mit hoher Selektivität und Reinheit .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken, wie z. B. der Hochleistungsflüssigkeitschromatographie (HPLC), sind in industriellen Umgebungen üblich, um die gewünschte Produktqualität zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Alovudin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine Deoxy-Analoga umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können das Fluoratom durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Natriumazid und Thiole können in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Oxo-Derivate von this compound.
Reduktion: Deoxy-Analoga von this compound.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Vergleich Mit ähnlichen Verbindungen
Alovudin ist strukturell ähnlich anderen Nukleosid-Analoga wie Zidovudin (AZT) und Lamivudin. seine einzigartige Fluorsubstitution an der 3'-Position unterscheidet es von anderen Analoga. Diese Substitution erhöht seine Stabilität und Resistenz gegen enzymatischen Abbau. Im Vergleich zu Zidovudin und Lamivudin hat this compound eine höhere Potenz bei der Hemmung der Virusreplikation gezeigt, weist aber auch eine höhere Toxizität auf, was zu seiner Einstellung in der klinischen Entwicklung führte .
Liste ähnlicher Verbindungen
- Zidovudin (AZT)
- Lamivudin
- Stavudin
- Abacavir
- Tenofovir
Eigenschaften
IUPAC Name |
1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAQJAQSWSNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860345 | |
| Record name | 1-(2,3-Dideoxy-3-fluoropentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25526-93-6 | |
| Record name | 3'-Fluorothymidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



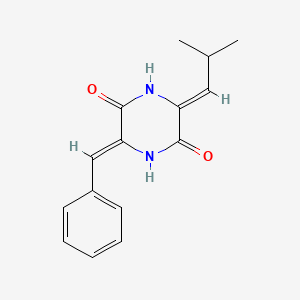
![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)
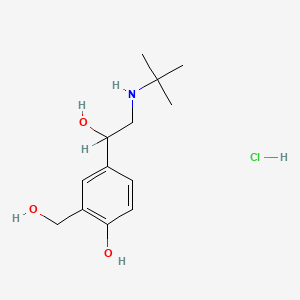

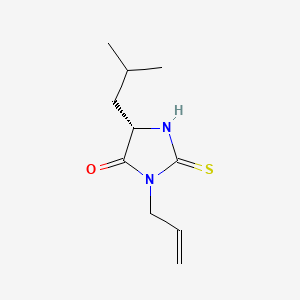
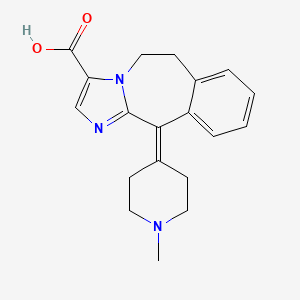
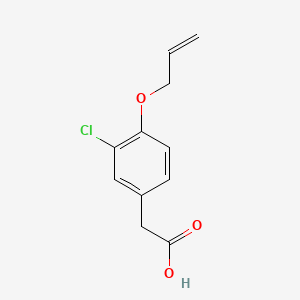

![3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal](/img/structure/B1666832.png)
